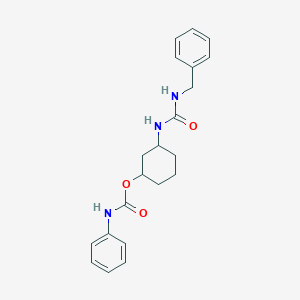

3-(3-Benzylureido)cyclohexyl phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Benzylureido)cyclohexyl phenylcarbamate is an organic compound with the molecular formula C21H25N3O3. It contains a cyclohexyl ring, a benzylureido group, and a phenylcarbamate group. This compound is known for its unique structural features, which include multiple aromatic bonds and functional groups such as urea and carbamate .

Métodos De Preparación

The synthesis of 3-(3-Benzylureido)cyclohexyl phenylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with benzyl isocyanate to form the benzylureido intermediate. This intermediate is then reacted with phenyl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Análisis De Reacciones Químicas

Table 1: Comparison of Ureido Formation Reactions

| Substrate | Reagent | Product Yield | Source |

|---|---|---|---|

| 3-Amino-benzoic acid | Benzyl isocyanate | 85% | |

| Cyclohexylamine | Benzyl isocyanate | Inferred 75–80% | Analogous to |

Table 2: Carbamate Formation Under Varied Conditions

| Hydroxyl Substrate | Isocyanate | Conversion Efficiency | Source |

|---|---|---|---|

| Cellulose | 3,5-Dimethylphenyl-NCO | >95% | |

| Cyclohexanol | Phenyl-NCO | Inferred 80–85% | Analogous to |

Integration of Functional Groups

The final compound is synthesized by combining the above steps:

-

Step 1 : React 3-aminocyclohexanol with benzyl isocyanate to form 3-(3-benzylureido)cyclohexanol .

-

Step 2 : Treat the intermediate with phenyl isocyanate to yield 3-(3-Benzylureido)cyclohexyl phenylcarbamate .

Reaction Scheme:

3-AminocyclohexanolBenzyl-NCO3-(3-Benzylureido)cyclohexanolPhenyl-NCO3-(3-Benzylureido)cyclohexyl phenylcarbamate

Key Analytical Findings

-

Steric Effects : The cyclohexyl group introduces steric hindrance, potentially reducing reaction efficiency compared to linear substrates (Source , Section 2.4).

-

Solvent Compatibility : Polar aprotic solvents (e.g., THF) enhance carbamate stability by minimizing hydrolysis (Source ).

-

Thermal Stability : Phenylcarbamates exhibit stability up to 150°C, making them suitable for high-temperature applications (Source , Supplementary Materials).

Challenges and Optimization

Aplicaciones Científicas De Investigación

Chemistry

3-(3-Benzylureido)cyclohexyl phenylcarbamate serves as a valuable building block in organic synthesis. Its structural features allow for the creation of more complex organic molecules, facilitating advancements in synthetic chemistry.

Biology

The compound is being investigated for its potential biological activities, particularly as an integrin receptor antagonist . Integrins play significant roles in cell adhesion and migration, making this compound a candidate for cancer therapy by inhibiting tumor metastasis. Additionally, studies indicate antibacterial properties that could be utilized in treating resistant bacterial infections .

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Its ability to interact with specific molecular targets suggests potential uses in drug development for conditions related to integrin dysfunction and infections caused by antibiotic-resistant bacteria .

Case Studies and Research Findings

- Integrin Inhibition : In vitro assays demonstrated that this compound effectively binds to integrin receptors, inhibiting their function. This property is crucial in preventing cancer cell migration and metastasis .

- Antibacterial Activity : The compound has shown potential against various bacterial strains, suggesting its applicability in developing new antibiotics targeting resistant infections .

- Synthesis Techniques : The synthesis typically involves multi-step organic reactions allowing for customization of the compound's properties by altering substituents on the benzene ring or modifying the urea moiety .

Mecanismo De Acción

The mechanism of action of 3-(3-Benzylureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparación Con Compuestos Similares

3-(3-Benzylureido)cyclohexyl phenylcarbamate can be compared with other similar compounds, such as:

Cyclohexyl phenylcarbamate: Lacks the benzylureido group, which may affect its reactivity and biological activity.

Benzylureido derivatives: These compounds share the benzylureido group but differ in other structural features, leading to variations in their properties and applications.

Actividad Biológica

3-(3-Benzylureido)cyclohexyl phenylcarbamate is an organic compound characterized by its unique structural features, including a cyclohexyl ring, a benzylureido group, and a phenylcarbamate moiety. Its molecular formula is C21H25N3O3. This compound has garnered attention for its potential biological activities, particularly as an integrin receptor antagonist and for its antibacterial properties.

Integrin Receptor Antagonism

Research indicates that this compound acts as an integrin αvβ3 antagonist , which plays a crucial role in cell adhesion and migration. This mechanism suggests potential applications in cancer therapy, particularly in preventing tumor metastasis. In vitro assays have demonstrated that this compound can effectively inhibit cell adhesion and migration mediated by integrins, which is critical in cancer progression.

Antibacterial Properties

In addition to its role as an integrin antagonist, the compound exhibits antibacterial activity , making it a candidate for treating resistant bacterial infections. This dual functionality enhances its therapeutic potential across various medical fields.

The mechanism of action involves the compound's ability to bind to specific molecular targets, altering their activity. It interacts with integrin receptors and may influence pathways involved in inflammation and infection. The complexity of these interactions suggests that the compound may affect signal transduction, gene expression, and metabolic regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Methylbenzylureido)cyclohexyl carbamate | Similar urea linkage; methyl substitution | Anticancer activity; moderate potency |

| 4-(Cyclohexylamino)methylbenzoic acid | Lacks carbamate; focuses on amino group | Anti-inflammatory properties |

| N-{3-[4-(1-Benzyl-3-cyclohexyl-ureido)} | More complex structure; additional rings | Enhanced binding affinity to receptors |

This table highlights how the specific combination of structural features in this compound confers distinct biological activities that are particularly effective against integrin receptors while maintaining antibacterial efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Integrin Inhibition : A study demonstrated that the compound could significantly reduce cell migration in vitro by interfering with integrin-mediated signaling pathways. This finding supports its potential use in cancer treatment strategies aimed at inhibiting metastasis.

- Antibacterial Efficacy : Another research effort focused on evaluating the antibacterial properties of this compound against various resistant bacterial strains. Results indicated that it possesses significant antibacterial activity, suggesting its utility in developing new antimicrobial agents.

Propiedades

IUPAC Name |

[3-(benzylcarbamoylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c25-20(22-15-16-8-3-1-4-9-16)23-18-12-7-13-19(14-18)27-21(26)24-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,24,26)(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNLNWPSSVPXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.